molecular formula C12H16N4 B1446221 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1890635-91-2

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1446221
CAS No.: 1890635-91-2
M. Wt: 216.28 g/mol
InChI Key: DIBWJHRHLIHDDD-UHFFFAOYSA-N
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Description

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[4,5-b]pyridine core with an ethyl group and a pyrrolidinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the ethyl and pyrrolidinyl groups. One common approach is to start with a pyridine derivative and perform a series of cyclization reactions to form the imidazo[4,5-b]pyridine ring system. The ethyl group can be introduced via alkylation reactions, while the pyrrolidinyl group can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is critical to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-c]pyridine
  • 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-d]pyridine
  • 2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-e]pyridine

Uniqueness

2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific ring fusion pattern and the presence of both an ethyl group and a pyrrolidinyl substituent. This combination of structural features imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

2-ethyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-15-10-4-3-6-14-12(10)16(11)9-5-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBWJHRHLIHDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3CCNC3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
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2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

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